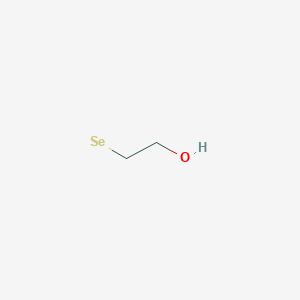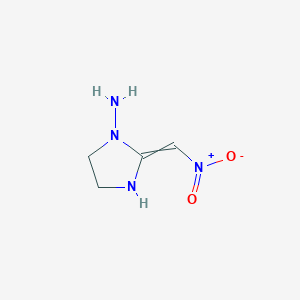![molecular formula C20H34ClFS B14620421 Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride CAS No. 56958-02-2](/img/structure/B14620421.png)
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is a chemical compound with the molecular formula C20H34ClFS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is notable for its unique structure, which includes a dodecyl group, a fluorophenyl group, and a methyl group attached to the sulfonium ion, along with a chloride counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride typically involves the reaction of dodecyl methyl sulfide with 2-fluorobenzyl chloride in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the sulfur atom in the sulfide attacks the carbon atom in the benzyl chloride, leading to the formation of the sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and detergents.
Mechanism of Action
The mechanism of action of Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfonium ion can interact with negatively charged or polar molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dodecyl[(4-fluorophenyl)methyl]methylsulfanium chloride: Similar structure but with the fluorine atom in the para position.
Dodecyl[(2-chlorophenyl)methyl]methylsulfanium chloride: Similar structure but with a chlorine atom instead of fluorine.
Dodecyl[(2-bromophenyl)methyl]methylsulfanium chloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride is unique due to the presence of the fluorine atom in the ortho position, which can influence its reactivity and interaction with other molecules. The fluorine atom can affect the electronic properties of the compound, making it distinct from its analogs with different halogen substitutions.
Properties
CAS No. |
56958-02-2 |
|---|---|
Molecular Formula |
C20H34ClFS |
Molecular Weight |
361.0 g/mol |
IUPAC Name |
dodecyl-[(2-fluorophenyl)methyl]-methylsulfanium;chloride |
InChI |
InChI=1S/C20H34FS.ClH/c1-3-4-5-6-7-8-9-10-11-14-17-22(2)18-19-15-12-13-16-20(19)21;/h12-13,15-16H,3-11,14,17-18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SQGFBRHGEOSKDD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


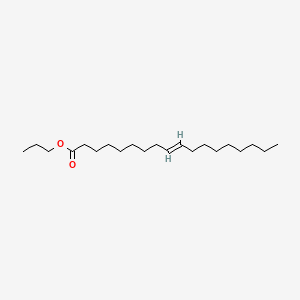
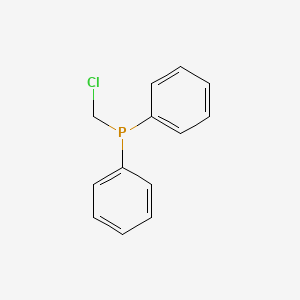
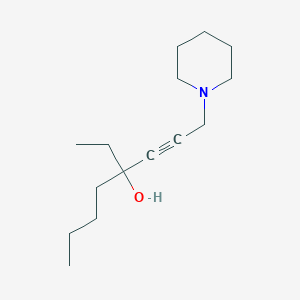

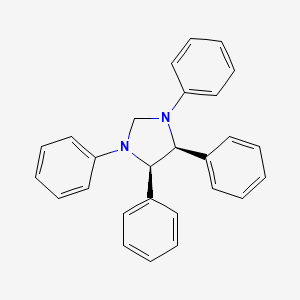
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
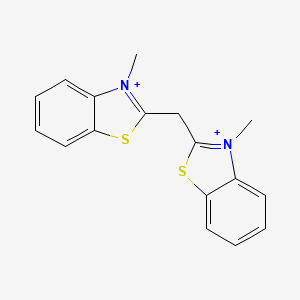
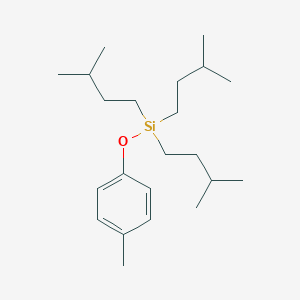
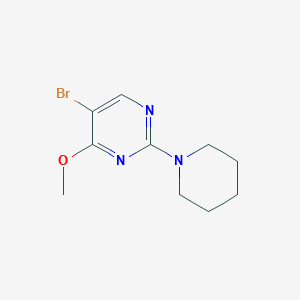
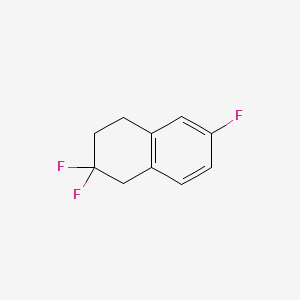
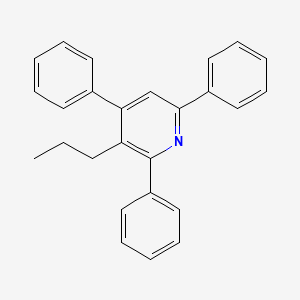
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
